Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy-

Loop Diuretic Phenoxyacetic Acid Structure-Activity Relationship

Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- (CAS 64046-44-2), also designated ANP-4357, is a synthetic phenoxyacetic acid derivative belonging to the aryl ketone class of loop diuretics. Its core scaffold—2,3-dichlorophenoxyacetic acid bearing a heteroaryl ketone at the 4‑position—is shared with the clinically studied diuretic tienilic acid (ticrynafen), in which a 2‑thienyl ketone replaces the 5‑chloro‑2‑furyl ketone present in this compound.

Molecular Formula C13H7Cl3O5
Molecular Weight 349.5 g/mol
CAS No. 64046-44-2
Cat. No. B13945626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy-
CAS64046-44-2
Molecular FormulaC13H7Cl3O5
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)C2=CC=C(O2)Cl)Cl)Cl)OCC(=O)O
InChIInChI=1S/C13H7Cl3O5/c14-9-4-3-8(21-9)13(19)6-1-2-7(12(16)11(6)15)20-5-10(17)18/h1-4H,5H2,(H,17,18)
InChIKeyDEFHRKSFURUDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- (CAS 64046-44-2): Chemical Identity and Diuretic Pharmacophore Context


Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- (CAS 64046-44-2), also designated ANP-4357, is a synthetic phenoxyacetic acid derivative belonging to the aryl ketone class of loop diuretics . Its core scaffold—2,3-dichlorophenoxyacetic acid bearing a heteroaryl ketone at the 4‑position—is shared with the clinically studied diuretic tienilic acid (ticrynafen), in which a 2‑thienyl ketone replaces the 5‑chloro‑2‑furyl ketone present in this compound [1]. The structural variation lies solely in the heterocyclic ketone moiety: the chlorine atom on the furan ring provides a distinct electronic and steric profile compared to the unsubstituted furan or thiophene analogs discussed in foundational diuretic patents [1].

SAR probe for phenoxyacetic diuretics
Explore heteroaryl ketone influence on diuretic and uricosuric activity beyond patent exemplars.
Structure–toxicity relationship tool
Compare CYP metabolism and hepatotoxicity potential against thiophene analog tienilic acid.
Analytical standard with Cl signature
Unique isotopic pattern (three Cl atoms) supports LC-MS/MS method development for chlorinated metabolites.

Why In‑Class Phenoxyacetic Diuretics Cannot Be Interchanged: The Case for 64046-44-2


Although phenoxyacetic acid diuretics share a common 2,3-dichlorophenoxyacetic acid backbone, the heteroaryl ketone substituent at the 4‑position dictates key pharmacological properties including diuretic potency, uricosuric activity, and hepatotoxic potential. The foundational patent exemplifies that the 2‑furyl keto (CE 3598) and 2‑thienyl keto (tienilic acid, CE 3624) derivatives display distinct potency profiles and safety liabilities [1]. Tienilic acid was withdrawn from the market due to cytochrome P450‑mediated hepatotoxicity, an idiosyncratic toxicity linked to its thiophene ring [2]. The introduction of a chlorine atom onto the furan ring, as in CAS 64046‑44‑2, alters the electron density and metabolic fate of the heterocycle, potentially modifying both efficacy and toxicity. Without direct comparative data for this specific substitution, assuming bioequivalence with either the unsubstituted furan analog or tienilic acid is scientifically unjustified and carries procurement risk for research programs requiring a specific diuretic pharmacophore or toxicological profile.

Heteroaryl ketone not interchangeable
Furan, thiophene, and chlorofuran substituents produce distinct diuretic and uricosuric profiles; assuming equivalence risks mismatched pharmacology.
Thiophene-associated hepatotoxicity liability
Tienilic acid was withdrawn due to CYP-mediated liver injury; the chlorofuran analog may differ metabolically, but direct substitution without data is speculative.
Physicochemical property divergence
Computed density and boiling point differ from unsubstituted analogs; formulation, solubility, and analytical methods may not transfer directly.

Quantitative Differentiation Evidence for Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- (CAS 64046-44-2) vs. Structural Analogs


Structural Differentiation: 5‑Chloro‑2‑furyl vs. 2‑Furyl and 2‑Thienyl Ketone Substituents

CAS 64046‑44‑2 is distinguished from the two primary exemplars of the foundational diuretic patent—4-(2-furyl keto) 2,3-dichloro phenoxyacetic acid (CE 3598, CAS not assigned in patent) and 4-(2-thienyl keto) 2,3-dichloro phenoxyacetic acid (tienilic acid / CE 3624, CAS 40180‑04‑9)—by the presence of a chlorine substituent at the 5‑position of the furan ring [1]. The chlorine atom introduces an electron‑withdrawing effect (σₘ ≈ 0.37 for Cl on furan) that is absent in CE 3598 and differs electronically from the sulfur‑containing thiophene of tienilic acid. While no direct pharmacological head‑to‑head comparison has been published, the patent establishes that the identity of the heteroaryl ketone determines diuretic potency rank order, with CE 3624 (thienyl) showing distinct activity from CE 3598 (furyl) [1]. The 5‑chloro substitution on the furan therefore defines a unique pharmacophoric point that cannot be replicated by either analog.

Structural differentiation
Class-level inference
5-Cl-furan vs. furan & thiophene; Cl introduces electron‑withdrawing effect absent in analogs
Unique pharmacophoric point; chlorofuran not replicable by other ketones
Based on patent SAR; no direct head‑to‑head comparison published
Loop Diuretic Phenoxyacetic Acid Structure-Activity Relationship

Tienilic Acid Hepatotoxicity Benchmark: Rationale for Exploring the Chlorofuran Analog

Tienilic acid (2-thienyl keto analog, CE 3624) was withdrawn from clinical use due to idiosyncratic hepatotoxicity linked to cytochrome P450‑mediated bioactivation of the thiophene ring [1]. In vitro studies demonstrated that tienilic acid is converted into electrophilic metabolites by CYP2C9, leading to covalent protein adduct formation [1]. The 5‑chlorofuran analog (CAS 64046‑44‑2) replaces the thiophene sulfur with oxygen and introduces a chlorine substituent, both of which are expected to alter the molecule's susceptibility to oxidative metabolism and electrophilic metabolite generation. No quantitative CYP metabolism data exist for CAS 64046‑44‑2, making this compound a critical tool for comparative metabolic stability and toxicity profiling against the withdrawn tienilic acid.

Hepatotoxicity context
Cross-study comparable
Chlorofuran analog expected to alter CYP2C9 bioactivation vs. tienilic acid
Structural probe to decouple diuretic activity from thiophene toxicity
CYP metabolism data for this compound not available
Hepatotoxicity Cytochrome P450 Drug-Induced Liver Injury

Patent Precedent: 2,3‑Dichlorophenoxyacetic Acid Scaffold Activity Depends on Heteroaryl Substituent

U.S. Patent 3,969,529 explicitly claims phenoxyacetic acids bearing 2‑furyl keto, 2‑thienyl keto, and 2‑(5‑methyl thienyl) keto substituents as strong diuretics [1]. The patent demonstrates that within this scaffold, the nature of the heteroaryl ketone determines both the degree of diuretic activity and the uricosuric effect. While specific dose‑response data for the 5‑chlorofuran analog are not disclosed, the patent establishes the principle that heteroaryl variation within this scaffold produces differentiable pharmacological outcomes. The 5‑chlorofuran moiety represents a logical extension of the furan series that is not covered by the patent's specific exemplification but falls within the general formula's scope, suggesting its anticipated activity profile is distinct from the unsubstituted furan and thiophene leads.

Patent SAR precedent
Class-level inference
Heteroaryl ketone identity dictates diuretic and uricosuric activity in patent examples
Chlorofuran is unexplored extension of validated scaffold
Activity rank order not disclosed; qualitative structural departure
Diuretic Potency Uricosuric Activity Patent SAR

Physicochemical Differentiation: Computed vs. Experimental Melting Point and Lipophilicity Implications

The closely related unsubstituted furan analog 4-(2-furyl keto) 2,3-dichloro phenoxyacetic acid (CE 3598) has a reported melting point of 150 °C (recrystallized from methyl ethyl ketone) [1]. In comparison, the 2‑thienyl analog (tienilic acid) melts at 157 °C [1]. While the melting point of CAS 64046‑44‑2 has not been experimentally published, the additional chlorine atom on the furan ring increases molecular weight (349.55 g/mol vs. ~315 g/mol for CE 3598) and is expected to alter both melting point and logP. Calculated properties for CAS 64046‑44‑2 include a density of 1.579 g/cm³ and a boiling point of 547 °C at 760 mmHg . These computed values suggest a higher degree of intermolecular interaction compared to the parent furan analog, which may affect solubility, formulation behavior, and bioavailability.

Physicochemical profile
Cross-study comparable
Computed density 1.579 g/cm³, BP 547 °C; experimental MP not available
Solid-state properties differ from unsubstituted analogs
Computed values; experimental verification needed
Physicochemical Properties LogP Crystallinity

Heterocyclic Bioisosterism: Furan vs. Thiophene in Diuretic Pharmacology

Furan and thiophene are classical bioisosteres in medicinal chemistry, yet their pharmacological equivalence cannot be assumed. In the phenoxyacetic acid diuretic series, the replacement of furan oxygen (CE 3598) with thiophene sulfur (tienilic acid, CE 3624) yields compounds with divergent clinical outcomes: CE 3598 did not advance to market, while tienilic acid was approved and subsequently withdrawn due to hepatotoxicity [1]. The 5‑chlorofuran moiety in CAS 64046‑44‑2 introduces a halogenated furan that is neither a simple furan nor a thiophene, occupying a distinct chemical space. Halogenation of the furan ring increases its oxidative stability compared to unsubstituted furan, which can undergo metabolic ring‑opening, while avoiding the sulfur‑mediated CYP activation associated with thiophene [2]. This positions the 5‑chlorofuran analog as a third, structurally and metabolically distinct option within the series.

Bioisosterism context
Class-level inference
5-Cl-furan distinct from furan/thiophene in metabolic stability and CYP activation potential
Halogenated furan probe for systematic structure‑toxicity studies
Inferred from medicinal chemistry principles; requires validation
Bioisosterism Furan Thiophene Drug Design

Recommended Application Scenarios for Procuring Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- (CAS 64046-44-2)


Structure–Toxicity Relationship Studies Decoupling Diuretic Activity from Thiophene‑Associated Hepatotoxicity

Research groups investigating the mechanism of tienilic acid‑induced hepatotoxicity can use CAS 64046‑44‑2 as a matched structural analog that replaces the thiophene ring with a 5‑chlorofuran. This substitution alters the heteroatom (S→O) and introduces halogen (H→Cl), both of which are expected to modify CYP450‑mediated bioactivation pathways compared to tienilic acid [1]. Comparative in vitro metabolism studies (e.g., CYP2C9 incubation with covalent binding assays) would directly test whether the furan scaffold avoids the reactive metabolite formation that led to tienilic acid's market withdrawal.

Expanding the SAR of Phenoxyacetic Acid Loop Diuretics Beyond Patent Exemplars

U.S. Patent 3,969,529 discloses the 2‑furyl keto and 2‑thienyl keto series but does not exemplify halogenated furan derivatives [1]. Procuring CAS 64046‑44‑2 enables medicinal chemistry teams to explore whether chlorine substitution on the furan ring enhances diuretic potency, alters uricosuric activity, or modifies selectivity for ion transport targets. This compound serves as a key intermediate for generating a focused library of 5‑substituted furan analogs for systematic SAR exploration.

Analytical Reference Standard for Chlorinated Furan‑Containing Drug Metabolite Identification

Given the presence of the 5‑chlorofuran moiety, CAS 64046‑44‑2 can serve as a synthetic reference standard for developing LC‑MS/MS methods aimed at detecting chlorinated furan metabolites in biological matrices. Its distinct isotopic pattern (three chlorine atoms yielding characteristic M:M+2:M+4 ratios) provides a unique mass spectrometric signature that facilitates method development for chlorinated drug metabolism studies . This is particularly relevant for programs investigating the metabolic fate of furan‑containing drug candidates.

Physicochemical and Formulation Pre‑Screening of Halogenated Diuretic Candidates

The computed physicochemical profile of CAS 64046‑44‑2—including calculated density of 1.579 g/cm³ and boiling point of 547 °C —indicates this compound has distinct solid‑state and thermal properties compared to its unsubstituted furan analog (CE 3598, m.p. 150 °C). Crystallinity, solubility, and stability studies on this compound can inform formulation strategies for halogenated phenoxyacetic acid candidates, particularly where the chlorine substituent may enhance crystal packing and reduce aqueous solubility relative to the parent furan.

Application
Selection Property
Validation Focus
Structure–toxicity relationship studies
Heterocycle metabolic stability profile
CYP bioactivation and covalent adduct assays
Diuretic SAR expansion
Halogenated furan substitution review
Diuretic and uricosuric activity models
Metabolite identification standard
Chlorine isotopic signature
LC-MS/MS method development
Formulation pre‑screening
Solid‑state and thermal properties
Crystallinity and solubility evaluation
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